

Lignans Under the Microscope: A Comparative Analysis of Cytotoxicity

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Compound of Interest

Compound Name: *Ceplignan*

Cat. No.: B12104700

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A detailed examination of the cytotoxic profiles of various lignans reveals significant differences in their anti-cancer potential. While a wealth of data exists for compounds like podophyllotoxin, arctigenin, and matairesinol, information regarding the cytotoxicity of **ceplignan** remains elusive in current scientific literature.

This guide provides a comparative overview of the cytotoxic effects of several well-studied lignans against various cancer cell lines. The data, summarized below, highlights the diverse potency of these natural compounds and underscores the importance of further research into less-characterized lignans like **ceplignan**.

Cytotoxicity Profile of Selected Lignans

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several lignans against a variety of cancer cell lines, offering a quantitative comparison of their cytotoxic activity.

Lignan	Cancer Cell Line	Cell Line Description	IC50 (μM)	Incubation Time (hours)
Arctigenin	CCRF-CEM	T-cell lymphoma	1.21 ± 0.15	72
Matairesinol	CCRF-CEM	T-cell lymphoma	4.27 ± 0.41	72
Enterolactone	ES-2	Ovarian cancer	Active at 10^{-3} mol/L	12, 24, 48
Enterodiol	ES-2	Ovarian cancer	Active at 10^{-3} mol/L	12, 24, 48
Acetylpodophyllotoxin	BT-549	Breast cancer	Not specified, but noted as more potent than etoposide	72
5'-demethoxydeoxy podophyllotoxin	BT-549	Breast cancer	Not specified, but noted as more potent than etoposide	72
Ceplignan	-	-	No data available	-

Note: The cytotoxicity of enterolactone and enterodiol was observed at a concentration of 10^{-3} mol/L (1 mM), with enterolactone showing a better dose- and time-dependent effect[1][2]. For acetylpodophyllotoxin and 5'-demethoxydeoxy podophyllotoxin, while specific IC50 values were not provided in the reviewed literature, their potency against the BT-549 cell line was reported to be greater than that of the established anticancer drug etoposide[3].

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative data.

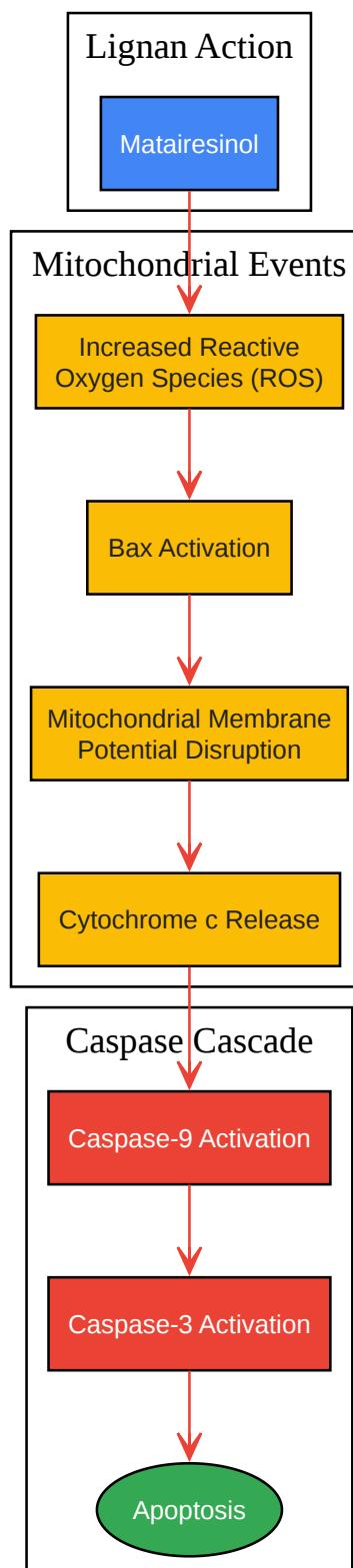
Cell Viability Assessment (MTT Assay)

The cytotoxic activity of lignans such as arctigenin and matairesinol against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.

Workflow for MTT Assay:





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References

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- 2. Cephalotaxus griffithii Hook.f. needle extract induces cell cycle arrest, apoptosis and suppression of hTERT and hTR expression on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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